1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea
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Overview
Description
1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea is a synthetic organic compound characterized by the presence of sulfanylethyl groups and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea typically involves the reaction of 2-sulfanylethylamine with 6-(2-sulfanylethylcarbamoylamino)hexyl isocyanate. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the sulfanylethyl groups. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfanylethyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The sulfanylethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea involves its interaction with molecular targets such as enzymes and receptors. The sulfanylethyl groups can form covalent bonds with thiol groups in proteins, leading to modulation of their activity. The urea moiety can interact with hydrogen-bonding sites, affecting the conformation and function of target molecules.
Comparison with Similar Compounds
- 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]thiourea
- 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]guanidine
Uniqueness: 1-(2-Sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea is unique due to its specific combination of sulfanylethyl groups and a urea moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
143661-60-3 |
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Molecular Formula |
C12H26N4O2S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(2-sulfanylethyl)-3-[6-(2-sulfanylethylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C12H26N4O2S2/c17-11(15-7-9-19)13-5-3-1-2-4-6-14-12(18)16-8-10-20/h19-20H,1-10H2,(H2,13,15,17)(H2,14,16,18) |
InChI Key |
DODAXEAYKGCVGW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)NCCS)CCNC(=O)NCCS |
Origin of Product |
United States |
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